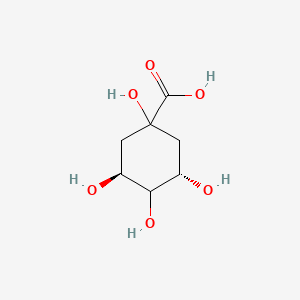
14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
These methods would need to ensure high yield and purity of the final product, which may involve purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated fatty acids.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors or enzymes, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with similar structural features but lacking the hydroxyl and oxo groups.
Alpha-Linolenic Acid: Similar to linoleic acid but with an additional double bond.
Arachidonic Acid: A polyunsaturated fatty acid with a longer carbon chain and more double bonds
Uniqueness
14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid is unique due to its specific combination of double bonds, hydroxyl groups, and an oxo group. This unique structure gives it distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H28O5 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23) |
InChI-Schlüssel |
LFTUCYCUYUJMJB-UHFFFAOYSA-N |
SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
Kanonische SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
Synonyme |
14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


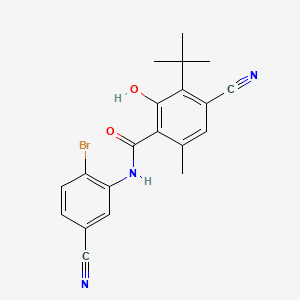
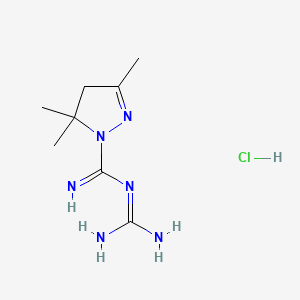

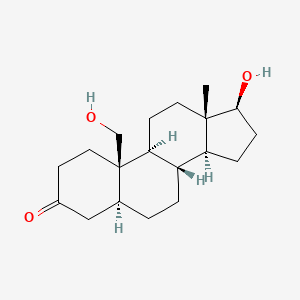

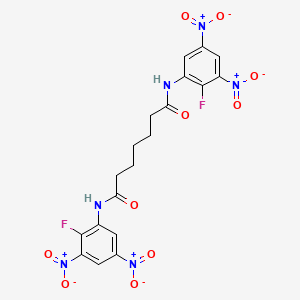
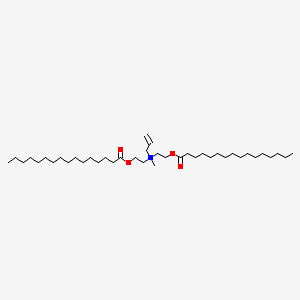



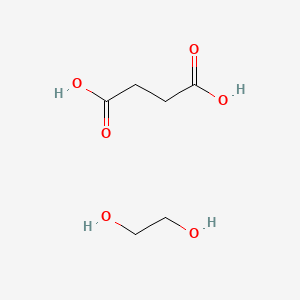
![6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1205077.png)

